molecular formula C11H16N2O2 B1477995 1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol CAS No. 2097985-26-5

1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol

Cat. No.: B1477995
CAS No.: 2097985-26-5
M. Wt: 208.26 g/mol
InChI Key: RYCZXPLWUWBJLO-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Aminophenyl)-4-methoxypyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histone deacetylases, which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . This interaction can lead to changes in chromatin structure and gene transcription. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of histone deacetylases, leading to alterations in gene expression patterns . This modulation can affect various cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding interactions with histone deacetylases, leading to enzyme inhibition . This inhibition results in increased acetylation of histone proteins, which can enhance gene transcription. Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, further modulating cellular functions. These interactions can lead to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to gradual degradation. In terms of long-term effects, this compound has been observed to maintain its biological activity over extended periods, influencing cellular functions consistently.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cellular functions and promoting cell survival . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced beyond a certain dosage level. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in amino acid metabolism, such as tryptophan and tyrosine metabolism . These interactions can lead to changes in metabolite levels and metabolic flux, affecting overall cellular metabolism. Additionally, this compound may modulate the activity of enzymes in the tricarboxylic acid cycle, further influencing cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with histone deacetylases and other nuclear proteins . Additionally, it may be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization patterns are essential for its role in regulating gene expression and cellular functions.

Properties

IUPAC Name

1-(2-aminophenyl)-4-methoxypyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-11-7-13(6-10(11)14)9-5-3-2-4-8(9)12/h2-5,10-11,14H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCZXPLWUWBJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.